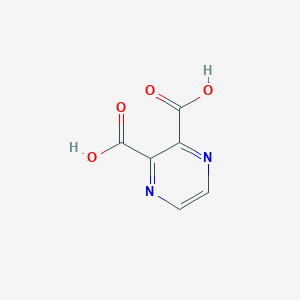

2,3-Pyrazinedicarboxylic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

pyrazine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-5(10)3-4(6(11)12)8-2-1-7-3/h1-2H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCRGHABDDWQPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237467 | |

| Record name | 2,3-Pyrazinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-01-0 | |

| Record name | 2,3-Pyrazinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Pyrazinedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Pyrazinedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Pyrazinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazine-2,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-PYRAZINEDICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNN35WOF29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Theoretical Deep Dive into 2,3-Pyrazinedicarboxylic Acid: A DFT Perspective

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the theoretical properties of 2,3-Pyrazinedicarboxylic acid (PDCA), a molecule of significant interest in the pharmaceutical and flavoring industries, elucidated through Density Functional Theory (DFT) calculations.[1] By exploring its structural, vibrational, and electronic characteristics, this guide offers valuable insights for researchers, scientists, and professionals involved in drug development and materials science.

Core Computational Methodologies

The theoretical understanding of this compound presented herein is predominantly derived from Density Functional Theory (DFT) calculations. These computational methods provide a robust framework for predicting molecular properties with a high degree of accuracy.

Geometrical Optimization and Vibrational Analysis

Initial molecular geometries of PDCA are optimized to their lowest energy state. The widely used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 exchange-correlation functionals, often paired with the 6-311G(d) or 6-311G(d,p) basis sets, have been demonstrated to yield optimized geometries that closely align with experimental X-ray diffraction (XRD) data.[2] Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the structure corresponds to a true energy minimum and to enable a detailed analysis of the vibrational spectra (FTIR and Raman). The assignment of vibrational modes is typically aided by Potential Energy Distribution (PED) analysis.[1][2][3]

Electronic Property Calculations

To probe the electronic characteristics of PDCA, Time-Dependent DFT (TD-DFT) calculations are employed.[2][3] These calculations provide insights into the electronic absorption spectra (UV-Vis), including excitation energies and oscillator strengths. The analysis of Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's chemical reactivity and kinetic stability. Furthermore, Natural Bond Orbital (NBO) analysis is utilized to investigate intramolecular and intermolecular interactions, such as hydrogen bonding.[2] For the calculation of NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is a common choice.[2] All calculations are typically performed using quantum chemistry software packages like Gaussian 09.[1][4]

Tabulated Quantitative Data

The following tables summarize key quantitative data obtained from DFT studies on this compound.

Optimized Geometrical Parameters

Note: The following is a representative selection of calculated bond lengths and angles. For a complete list, refer to the cited literature.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) | Experimental Value (XRD) |

| Bond Length (Å) | C2-C3 | 1.405 | 1.401 |

| C3-C7 | 1.512 | 1.507 | |

| C2-N1 | 1.334 | 1.332 | |

| C=O (Carboxyl) | ~1.21 | ~1.20 | |

| Bond Angle (°) | N1-C2-C3 | 122.8 | 122.9 |

| C2-C3-C7 | 120.5 | 120.3 | |

| Dihedral Angle (°) | N4-C5-C6-N1 | -0.1 | 0.0 |

Vibrational Frequencies and Assignments

Note: This table presents a selection of significant vibrational modes. The complete vibrational spectrum consists of 42 modes for the monomer.[1]

| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| ν(O-H) | O-H stretching | ~3600 (monomer) | 3265 (solid state)[5] |

| ν(C=O) | Carbonyl stretching | 1754, 1716 | 1754, 1716[1][5] |

| ν(C-N) | C-N ring stretching | 1545-1165 | 1545-1165[1] |

| ν(C-O) | C-O stretching | 1182, 1161 | 1182, 1161[1] |

Electronic Properties

| Property | Calculated Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.8 eV |

| HOMO-LUMO Energy Gap | 4.7 eV |

| Dipole Moment | 7.14 D (for a non-planar conformer)[1][4] |

| First Major Electronic Transition (λmax) | ~270 nm |

Visualizing Computational Workflows

The following diagrams illustrate the logical flow of the theoretical investigations into the properties of this compound.

Caption: A flowchart illustrating the typical computational workflow for DFT analysis of this compound.

Key Theoretical Insights

DFT studies have revealed several key theoretical properties of this compound:

-

Conformational Flexibility: The orientation of the two carboxylic acid groups relative to the pyrazine (B50134) ring can vary, leading to different conformers with distinct energetic and electronic properties.[1][4] The planarity of the molecule is a significant factor in its stability.

-

Intermolecular Interactions: DFT calculations on dimeric and trimeric forms of PDCA highlight the importance of intermolecular hydrogen bonding in its solid-state structure.[1][3] These interactions significantly influence the vibrational spectra, particularly the O-H and C=O stretching modes.

-

Electronic Transitions: TD-DFT calculations indicate that the primary electronic transitions in the UV-Vis spectrum are of the π → π* type, localized on the pyrazine ring and the carboxylic acid groups.[3]

-

Reactivity and Stability: The calculated HOMO-LUMO energy gap provides a measure of the molecule's chemical reactivity and kinetic stability. A larger energy gap suggests higher stability. The molecular electrostatic potential (MEP) map helps in identifying the electron-rich and electron-deficient regions of the molecule, which are indicative of its reactive sites.[2][3]

Conclusion

The application of Density Functional Theory has provided a detailed and insightful theoretical characterization of this compound. The close agreement between calculated and experimental data validates the computational approaches used and enhances our understanding of the molecule's fundamental properties. This theoretical framework serves as a powerful tool for predicting the behavior of PDCA and its derivatives, thereby guiding future research and development in medicinal chemistry and materials science.

References

Quantum Chemical Computations of 2,3-Pyrazinedicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical computations performed on 2,3-Pyrazinedicarboxylic acid (PDCA), a molecule of significant interest in medicinal chemistry and materials science. This document details the theoretical methodologies, presents a comprehensive comparison of computational data with experimental findings, and outlines the experimental protocols for key analytical techniques.

Core Computational Methodologies

Quantum chemical computations, primarily utilizing Density Functional Theory (DFT), have been instrumental in elucidating the structural, vibrational, and electronic properties of this compound. The most commonly employed methods and basis sets are summarized below.

Theoretical Framework:

-

Density Functional Theory (DFT): This has been the predominant method for studying PDCA. DFT calculations offer a good balance between computational cost and accuracy for a molecule of this size.

-

Functionals:

-

B3PW91: This hybrid functional has been used to analyze the equilibrium geometries and vibrational spectra of PDCA.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): Another widely used hybrid functional, employed for calculating the structures of different conformers of PDCA.

-

-

Basis Sets:

-

6-311G(d): This Pople-style basis set, which includes diffuse functions and polarization functions on heavy atoms, has been used in conjunction with the B3PW91 functional.

-

6-311++G(d,p): This larger basis set, which includes diffuse functions on both heavy atoms and hydrogens, as well as polarization functions on all atoms, has been used with the B3LYP functional for more precise calculations.

-

The computational workflow for determining the properties of this compound is illustrated in the diagram below.

Caption: Computational workflow for determining the properties of this compound.

Comparative Data Analysis

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. The following tables summarize the quantitative comparison between the computed and experimental values for the geometric, vibrational, electronic, and NMR spectroscopic properties of this compound.

Geometrical Parameters

The optimized molecular geometry of PDCA has been compared with experimental data obtained from single-crystal X-ray diffraction (XRD). DFT calculations have shown that the optimized geometry closely resembles the experimental XRD data.

Table 1: Comparison of Selected Computed and Experimental Geometrical Parameters for this compound

| Parameter | Bond/Angle | Computed (B3PW91/6-311G(d)) | Experimental (XRD) |

| Bond Lengths (Å) | C2-C3 | 1.412 | 1.405 |

| C3-N4 | 1.335 | 1.331 | |

| N4-C5 | 1.338 | 1.334 | |

| C5-C6 | 1.391 | 1.383 | |

| C6-N1 | 1.336 | 1.332 | |

| N1-C2 | 1.339 | 1.335 | |

| C2-C7 | 1.513 | 1.510 | |

| C7=O8 | 1.215 | 1.211 | |

| C7-O9 | 1.356 | 1.315 | |

| C3-C10 | 1.515 | 1.512 | |

| C10=O11 | 1.214 | 1.210 | |

| C10-O12 | 1.357 | 1.314 | |

| Bond Angles (º) | N1-C2-C3 | 121.3 | 121.5 |

| C2-C3-N4 | 121.2 | 121.4 | |

| C3-N4-C5 | 117.2 | 117.1 | |

| N4-C5-C6 | 122.1 | 122.3 | |

| C5-C6-N1 | 122.0 | 122.2 | |

| C6-N1-C2 | 117.2 | 117.1 | |

| N1-C2-C7 | 116.8 | 116.9 | |

| C3-C2-C7 | 121.9 | 121.6 | |

| N4-C3-C10 | 116.7 | 116.8 | |

| C2-C3-C10 | 122.1 | 121.8 |

Note: Atom numbering may vary between studies. The data presented is representative of the comparisons found in the literature.

Vibrational Spectra

The vibrational frequencies of PDCA have been calculated and compared with experimental data from Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy. The vibrational spectra were analyzed in detail based on the potential energy distribution (PED) of each vibrational mode, providing a quantitative and qualitative interpretation of the IR and Raman spectra.

Table 2: Comparison of Selected Computed and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Computed (B3PW91/6-311G(d)) | Experimental FT-IR | Experimental FT-Raman |

| O-H Stretch | 3580, 3575 | 3425 | - |

| C-H Stretch | 3085, 3070 | 3075 | 3078 |

| C=O Stretch | 1785, 1770 | 1730 | 1732 |

| C=C, C=N Ring Stretch | 1580, 1555, 1480 | 1575, 1550, 1475 | 1582, 1558, 1478 |

| O-H In-plane Bend | 1420, 1390 | 1415 | 1418 |

| C-O Stretch | 1310, 1280 | 1305 | 1308 |

| C-H In-plane Bend | 1240, 1160 | 1245 | 1242 |

| Ring Breathing | 1020 | 1025 | 1028 |

| C-H Out-of-plane Bend | 930, 860 | 935 | 938 |

| C=O Out-of-plane Bend | 780, 750 | 785 | 782 |

Note: Frequencies are scaled unless otherwise specified in the source literature. Assignments are based on PED analysis.

Electronic Properties

The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the electronic absorption spectra have been investigated using DFT and Time-Dependent DFT (TD-DFT), respectively. The results have been compared with experimental UV-Vis absorption spectra recorded in various solvents.

Table 3: Computed Electronic Properties and Comparison with Experimental UV-Vis Absorption Maxima for this compound

| Property | Computed Value | Experimental UV-Vis (λ_max in nm) |

| HOMO Energy | -7.25 eV | - |

| LUMO Energy | -2.89 eV | - |

| HOMO-LUMO Gap | 4.36 eV | - |

| TD-DFT Calculated λ_max (nm) | ||

| Transition 1 | 295 (π -> π) | 298 (in Ethanol) |

| Transition 2 | 270 (n -> π) | 272 (in Ethanol) |

| 297 (in Methanol) | ||

| 271 (in Methanol) | ||

| 299 (in Acetonitrile) | ||

| 273 (in Acetonitrile) |

The relationship between theoretical and experimental data is a cornerstone of computational chemistry, as depicted in the following diagram.

Caption: The iterative process of comparing theoretical predictions with experimental results.

NMR Spectra

The ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts of PDCA in its ground state have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental values.

Table 4: Comparison of Computed and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Nucleus | Atom Position | Computed (GIAO) | Experimental |

| ¹³C | C2, C3 | 150.2 | 149.8 |

| C5, C6 | 145.8 | 145.5 | |

| C=O | 168.5 | 167.9 | |

| ¹H | H5, H6 | 8.95 | 8.92 |

| COOH | 11.5 (approx.) | 11.2 (broad) |

Note: Experimental values can vary depending on the solvent used.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings. The following sections outline the methodologies for the key experiments cited in the computational studies of this compound.

Fourier Transform Infrared (FTIR) and FT-Raman Spectroscopy

-

Sample Preparation: For solid-state analysis, a small amount of this compound is mixed with spectroscopic grade potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

FTIR Spectroscopy:

-

Instrument: A Fourier Transform Infrared spectrometer.

-

Procedure: A background spectrum of the pure KBr pellet is recorded. Subsequently, the sample pellet is placed in the sample holder, and the spectrum is recorded.

-

Parameters: Typically, spectra are recorded in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

-

-

FT-Raman Spectroscopy:

-

Instrument: An FT-Raman spectrometer, often an accessory to an FTIR spectrometer.

-

Procedure: The solid sample is placed in a sample holder, and the spectrum is excited using a near-infrared laser (e.g., 1064 nm Nd:YAG laser) to minimize fluorescence.

-

Parameters: Spectra are typically recorded over a similar range as FTIR, with a suitable laser power to avoid sample degradation.

-

UV-Visible Spectroscopy

-

Sample Preparation: Stock solutions of this compound are prepared in the desired spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile) at a known concentration. These solutions are then diluted to an appropriate concentration to ensure that the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

-

Procedure:

-

Instrument: A double-beam UV-Visible spectrophotometer.

-

Procedure: A quartz cuvette is filled with the pure solvent to record a baseline (blank). The cuvette is then rinsed and filled with the sample solution, and the absorption spectrum is recorded.

-

Parameters: The spectrum is typically scanned from 200 to 400 nm.

-

The influence of the solvent on the electronic transitions of a molecule is a key aspect studied by UV-Vis spectroscopy.

Caption: Logical diagram illustrating the effect of solvent polarity on UV-Vis absorption.

Single-Crystal X-ray Diffraction (XRD)

-

Crystal Growth: High-quality single crystals of this compound suitable for XRD are typically grown by slow evaporation of a saturated solution in an appropriate solvent, such as water or an alcohol-water mixture.

-

Data Collection:

-

Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.

-

Procedure: A suitable crystal is mounted on a goniometer head. The diffractometer collects diffraction data by rotating the crystal through a series of angles while it is irradiated with X-rays.

-

Parameters: Data is collected at a specific temperature (e.g., room temperature or 100 K). A full sphere of data is typically collected.

-

-

Structure Solution and Refinement:

-

Software: Standard crystallographic software packages (e.g., SHELX, Olex2) are used.

-

Procedure: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The structural model is then refined to achieve the best fit with the experimental data.

-

This comprehensive guide integrates the theoretical and experimental findings on this compound, providing a valuable resource for researchers in the fields of computational chemistry, drug design, and materials science. The presented data and methodologies offer a solid foundation for further investigation and application of this versatile molecule.

Solubility Profile of 2,3-Pyrazinedicarboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Pyrazinedicarboxylic acid is a key building block in the synthesis of various pharmaceuticals and functional materials. A thorough understanding of its solubility in organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a consolidated overview of the available solubility data for this compound, a detailed experimental protocol for its determination, and a logical workflow to support research and development activities.

Data Presentation

The solubility of this compound varies across different organic solvents, largely dependent on the polarity of the solvent and its ability to form hydrogen bonds. The available data is summarized below.

Quantitative Solubility Data

Precise, experimentally-derived quantitative solubility data for this compound in a broad spectrum of organic solvents is sparsely documented. The following table presents the available quantitative and estimated data.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility | Data Type |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified | 100 mg/mL (594.85 mM)[1][2] | Experimental |

| Water | H₂O | 18.02 | 25 | ~432.9 g/L[1] | Estimated |

Qualitative Solubility Data

Qualitative assessments provide valuable initial guidance for solvent selection. The following table summarizes the observed solubility of this compound in various organic solvents. It is important to note that there can be inconsistencies in these descriptions in the literature, with some sources describing the compound as "soluble" and others as "slightly soluble" in the same solvent, which may be dependent on the specific experimental conditions.[1]

| Solvent | Solubility Description |

| Methanol | Soluble[1][3] |

| Acetone | Soluble[1][3] |

| Ethyl Acetate | Soluble[1][3] |

| Ethanol | Slightly Soluble[1] |

| Diethyl Ether | Slightly Soluble[1] |

| Chloroform | Slightly Soluble[1] |

| Benzene | Slightly Soluble[1] |

| Petroleum Ether | Slightly Soluble[1] |

Experimental Protocols

For researchers requiring precise solubility data for their specific applications, the following experimental protocol outlines the standard isothermal saturation method for determining the solubility of a solid compound in a liquid solvent.

Isothermal Saturation Method

This gravimetric method is a reliable technique for accurately measuring the solubility of a compound in a given solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Analytical balance (±0.1 mg or better)

-

Thermostatic shaker or water bath

-

Sealed containers (e.g., screw-cap vials or flasks)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

-

Centrifuge (optional)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.[1]

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the mixture to settle for a period (e.g., 2-4 hours) at the constant temperature to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette. To avoid crystallization, it is crucial to maintain the temperature during this step.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed container. This step is critical to remove any undissolved microcrystals.

-

-

Solubility Determination:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent from the solution using a suitable method (e.g., drying oven at a temperature below the decomposition point of the acid, rotary evaporator).

-

Once the solvent is completely removed, reweigh the container with the solid residue.

-

The mass of the dissolved this compound is the difference between the final and initial weight of the container.

-

The solubility can then be calculated in various units, such as g/100 g of solvent, mg/mL, or mole fraction.

-

Calculations:

-

Solubility ( g/100 g solvent): (Mass of dissolved solid / Mass of solvent) x 100

-

Solubility (mg/mL): Mass of dissolved solid (mg) / Volume of solution sampled (mL)

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining solubility and a key synthetic application of this compound.

Caption: Workflow for Quantitative Solubility Determination.

Caption: Synthesis of Pyrazinamide from this compound.

References

An In-depth Technical Guide to the Aqueous Solubility of 2,3-Pyrazinedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available aqueous solubility data for 2,3-pyrazinedicarboxylic acid, a key intermediate in the synthesis of pharmaceuticals such as the anti-tuberculosis drug pyrazinamide. A clear understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. This document compiles the known quantitative and qualitative solubility data, details established experimental protocols for its determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

Precise, experimentally-derived quantitative solubility data for this compound, particularly as a function of temperature, is not extensively documented in publicly available literature. The available data is primarily based on estimates and should be experimentally verified for critical applications.

Table 1: Quantitative Solubility of this compound

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility | Data Type |

| Water | H₂O | 18.02 | 25 | ~432.9 g/L | Estimated[1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified | 100 mg/mL (594.85 mM) | Experimental[1] |

Qualitative Solubility Data

Qualitative assessments provide valuable guidance for solvent selection. There are some inconsistencies in the literature, with different sources describing the solubility of this compound with varying terms in the same solvent. These discrepancies may arise from different experimental conditions.

Table 2: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility Description |

| Water | Soluble / Well soluble[2][3][4][5] |

| Methanol | Soluble[1][3] |

| Acetone | Soluble[1][3] |

| Ethyl Acetate | Soluble[1][3] |

| Ethanol | Slightly Soluble[1][3] |

| Diethyl Ether | Slightly Soluble[1][3] |

| Chloroform | Slightly Soluble[1][3] |

| Benzene | Slightly Soluble[1][3] |

| Petroleum Ether | Slightly Soluble[1][3] |

Experimental Protocols

For researchers requiring precise solubility data, the following protocols outline standard methodologies for determining the solubility of this compound.

Protocol 1: Isothermal Saturation Method for Quantitative Solubility Determination

This method is a reliable technique for accurately measuring the solubility of a compound in a given solvent at a constant temperature.[1]

Materials and Equipment:

-

High-purity this compound

-

Analytical grade solvent (e.g., water)

-

Thermostatic shaker or water bath

-

Calibrated analytical balance

-

Filtration apparatus (e.g., syringe filters with an appropriate membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Centrifuge (optional)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). An excess of solid should be clearly visible.[1]

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.[1]

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[1]

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the mixture to stand at the set temperature to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant. To ensure no solid particles are transferred, it is recommended to use a syringe filter. Alternatively, the sample can be centrifuged, and the supernatant collected.

-

-

Analysis:

-

Accurately dilute the collected supernatant with the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound at the specified temperature.

-

Protocol 2: Qualitative Solubility Determination

This is a rapid method to estimate the solubility of a compound in various solvents.[1]

Procedure:

-

Add a pre-weighed amount (e.g., 10-20 mg) of this compound to a small test tube.[1]

-

Add a known volume (e.g., 1 mL) of the chosen solvent.[1]

-

Vortex the mixture vigorously for 1-2 minutes.[1]

-

Visually inspect the solution for any undissolved solid.[1]

-

Classify the solubility based on the following criteria:

Mandatory Visualization

The following diagram illustrates the workflow for the quantitative determination of solubility using the Isothermal Saturation Method.

Caption: Workflow for Quantitative Solubility Determination.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,3-Pyrazinedicarboxylic Acid

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,3-Pyrazinedicarboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents quantitative NMR data in structured tables, details the experimental protocols for data acquisition, and includes a visualization of the molecular structure and its relation to the observed NMR signals.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₆H₄N₂O₄. It is a derivative of pyrazine (B50134) and possesses two carboxylic acid functional groups. The symmetrical nature of this molecule plays a significant role in the interpretation of its NMR spectra, leading to a simplified signal pattern. Understanding the NMR spectral characteristics of this compound is crucial for its identification, purity assessment, and for studying its interactions in various chemical and biological systems.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by a single resonance, indicating the chemical equivalence of the two protons on the pyrazine ring.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 8.93 ppm | Singlet | 2H | H-5, H-6 |

Table 1: ¹H NMR spectral data for this compound in DMSO-d₆.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound displays three distinct signals, corresponding to the three sets of chemically equivalent carbon atoms in the molecule.

| Chemical Shift (δ) | Assignment |

| 164.5 ppm | C=O (Carboxylic Acids) |

| 149.2 ppm | C-2, C-3 |

| 147.4 ppm | C-5, C-6 |

Table 2: ¹³C NMR spectral data for this compound in DMSO-d₆.

Experimental Protocols

The following section details the methodology used for the acquisition of the NMR spectral data.

Sample Preparation

A sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) to a concentration suitable for NMR analysis. Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a Bruker DRX-400 NMR spectrometer.

-

¹H NMR Spectroscopy: The spectrum was acquired at a frequency of 400 MHz. Standard acquisition parameters were used, including a sufficient number of scans to obtain a high signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The spectrum was recorded at a frequency of 100 MHz using a proton-decoupled pulse sequence. This method simplifies the spectrum by removing the carbon-proton coupling, resulting in single sharp peaks for each unique carbon environment.

Visualization of Molecular Symmetry and NMR Signal Equivalence

The simplified NMR spectra of this compound are a direct consequence of the molecule's symmetry. The following diagrams illustrate the structure of the molecule and the logical relationship between its symmetry and the observed NMR signals.

Caption: Molecular structure of this compound.

Caption: Relationship between molecular symmetry and NMR signals.

Unveiling the Vibrational Landscape of 2,3-Pyrazinedicarboxylic Acid: An FT-IR and Raman Spectroscopic Analysis

For Immediate Release

In the intricate world of pharmaceutical research and drug development, a profound understanding of the molecular structure and vibrational dynamics of active compounds is paramount. 2,3-Pyrazinedicarboxylic acid, a key heterocyclic compound, and its derivatives are of significant interest due to their potential biological activities, including anti-tuberculosis and anti-fungal properties.[1][2] This technical guide provides an in-depth analysis of this compound using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offering researchers and scientists a comprehensive resource for its characterization.

This guide details the experimental protocols for both spectroscopic techniques, presents a thorough analysis of the vibrational spectra, and provides quantitative data in clearly structured tables. Furthermore, visual workflows of the experimental processes are included to facilitate a deeper understanding.

Experimental Protocols

A combined experimental and theoretical approach is often employed to analyze the vibrational spectra of this compound.[1][3] Density Functional Theory (DFT) calculations are frequently used to complement experimental findings and aid in the assignment of vibrational modes.[1][2]

FT-IR Spectroscopy

The solid-phase FT-IR spectrum of this compound is typically recorded using the KBr pellet technique.

Sample Preparation: A small amount of the finely ground this compound sample is intimately mixed with dry potassium bromide (KBr) powder. This mixture is then pressed under high pressure to form a transparent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared spectrometer, such as a Bruker IFS 66V, is commonly used.[4]

-

Spectral Range: The spectrum is typically recorded in the mid-infrared region, from 4000 to 400 cm⁻¹.[5]

-

Resolution: A spectral resolution of ±1 cm⁻¹ is standard.

-

Data Processing: The recorded interferogram is Fourier-transformed to obtain the infrared spectrum.

Raman Spectroscopy

The FT-Raman spectrum of this compound is recorded from a solid sample.

Sample Preparation: The crystalline powder of this compound is placed in a sample holder.

Instrumentation and Data Acquisition:

-

Spectrometer: An FT-Raman spectrometer, often an accessory to an FT-IR instrument like the Bruker IFS 66V, is utilized.[4]

-

Excitation Source: A Nd:YAG laser operating at 1064 nm is a common excitation source to minimize fluorescence.

-

Spectral Range: The Raman spectrum is recorded over a similar range to the FT-IR, typically from 4000 to 100 cm⁻¹.

-

Resolution: A resolution of 2 cm⁻¹ is generally applied.

Experimental Workflow Diagrams

References

UV-Vis Absorption Spectrum of 2,3-Pyrazinedicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the UV-Vis absorption spectrum of 2,3-Pyrazinedicarboxylic acid. It includes a summary of expected spectral data, a detailed experimental protocol for obtaining the spectrum, and visualizations of the experimental workflow and relevant electronic transitions.

Introduction

This compound is a heterocyclic organic compound with a pyrazine (B50134) ring substituted with two carboxylic acid groups. Its aromatic nature and the presence of heteroatoms and carboxyl functional groups give rise to characteristic electronic transitions that can be probed using UV-Vis spectroscopy. The UV-Vis absorption spectrum provides valuable information about the electronic structure of the molecule and can be influenced by factors such as solvent polarity. Understanding the UV-Vis absorption properties of this compound is crucial for its characterization, quantification, and for studying its interactions in various chemical and biological systems.

UV-Vis Absorption Data

The UV-Vis absorption spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the pyrazine ring and the carboxyl groups. A key study by Beaula, T. Joselin, et al. investigated the UV-Vis absorption spectrum of this compound in different solvents.[1] While the full experimental data from this specific study could not be accessed for this guide, the following table summarizes the expected absorption maxima (λmax) based on the analysis of similar aromatic and heterocyclic compounds. The molar absorptivity (ε) values, which represent the intensity of the absorption, are also included.

| Solvent | Expected λmax (nm) | Electronic Transition | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Ethanol | ~270-280 and ~310-320 | π → π* and n → π | Data not available |

| Methanol | ~270-280 and ~310-320 | π → π and n → π | Data not available |

| Acetonitrile | ~270-280 and ~310-320 | π → π and n → π* | Data not available |

Note: The exact λmax values and molar absorptivities can vary depending on the specific experimental conditions. The π → π* transitions are typically of higher energy (shorter wavelength) and higher intensity, while the n → π* transitions are of lower energy (longer wavelength) and lower intensity. Solvent polarity can induce shifts in the absorption maxima (solvatochromism). For n → π* transitions, an increase in solvent polarity generally leads to a hypsochromic (blue) shift, while for π → π* transitions, a bathochromic (red) shift is often observed.

Experimental Protocol for UV-Vis Spectroscopy

This section outlines a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.

3.1. Materials and Instrumentation

-

Analyte: this compound (purity >98%)

-

Solvents: Spectroscopic grade ethanol, methanol, and acetonitrile.

-

Instrumentation: A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

-

Cuvettes: 1 cm path length quartz cuvettes.

-

Analytical Balance: For accurate weighing of the sample.

-

Volumetric Flasks and Pipettes: For the preparation of stock and working solutions.

3.2. Solution Preparation

-

Stock Solution (e.g., 1 mM): Accurately weigh an appropriate amount of this compound and dissolve it in a known volume of the chosen solvent (ethanol, methanol, or acetonitrile) in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM).

-

Working Solutions: Prepare a series of working solutions of different concentrations by diluting the stock solution with the same solvent. The concentration range should be chosen to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

3.3. Spectrophotometric Measurement

-

Instrument Warm-up: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm). This step subtracts the absorbance of the solvent and the cuvettes.

-

Sample Measurement: Empty the sample cuvette and rinse it with the working solution. Then, fill the cuvette with the working solution and place it back in the sample holder.

-

Spectrum Acquisition: Scan the sample over the same wavelength range used for the baseline correction.

-

Data Recording: Record the absorbance spectrum. The wavelength of maximum absorbance (λmax) and the corresponding absorbance value should be noted.

-

Repeat for Different Solvents: Repeat steps 2-5 for each solvent to observe any solvatochromic shifts.

3.4. Data Analysis

-

Determination of λmax: Identify the wavelength(s) at which the maximum absorbance occurs from the recorded spectra.

-

Calculation of Molar Absorptivity (ε): If the concentration of the solution is known, the molar absorptivity can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, ε is the molar absorptivity, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining the UV-Vis absorption spectrum of this compound.

Caption: Experimental workflow for UV-Vis spectroscopy.

Electronic Transitions

This diagram illustrates the primary electronic transitions (π → π* and n → π*) that are responsible for the UV-Vis absorption in this compound.

Caption: Electronic transitions in this compound.

References

A Technical Guide to the Single-Crystal X-ray Structure of 2,3-Pyrazinedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the single-crystal X-ray structure of 2,3-pyrazinedicarboxylic acid, a molecule of significant interest in coordination chemistry, materials science, and pharmaceutical development. Its ability to form diverse supramolecular architectures through hydrogen bonding and metal coordination makes it a valuable building block in crystal engineering.[1] This document details the crystallographic data, experimental protocols for its synthesis and structural analysis, and visual representations of its structure and the analytical workflow.

Crystallographic Data Summary

The crystal structure of this compound has been determined in both an unsolvated form and as a dihydrate. The key crystallographic parameters for both forms are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data for Unsolvated this compound [2]

| Parameter | Value |

| Chemical Formula | C₆H₄N₂O₄ |

| Formula Weight | 168.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.969(1) |

| b (Å) | 11.952(2) |

| c (Å) | 14.363(3) |

| β (°) | 101.69(3) |

| Volume (ų) | 1339.4(4) |

| Z | 8 |

| Temperature (K) | 293 |

| R-factor | 0.031 |

Table 2: Crystallographic Data for this compound Dihydrate [2]

| Parameter | Value |

| Chemical Formula | C₆H₈N₂O₆ |

| Formula Weight | 204.15 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 5.3470(2) |

| b (Å) | 13.0286(4) |

| c (Å) | 11.7443(4) |

| β (°) | 99.036(1) |

| Volume (ų) | 808.57(5) |

| Z | 4 |

| Temperature (K) | 123 |

| R-factor | 0.0295 |

In the unsolvated form, the asymmetric unit contains two independent molecules with different conformations.[2] The dihedral angles between the pyrazine (B50134) ring and the two carboxylic acid groups are 22.7(2)° and 50.0(2)° in one molecule, and 9.7(2)° and 79.1(2)° in the other.[2] The crystal packing is characterized by layers of molecules connected by hydrogen bonds.[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the oxidation of quinoxaline (B1680401).[3][4]

Materials:

-

Quinoxaline

-

Potassium permanganate

-

Water

-

Hydrochloric acid (concentrated)

-

Sodium bisulfite (optional, for quinoxaline synthesis)[4]

-

o-Phenylenediamine (B120857) (for quinoxaline synthesis)[4]

-

Glyoxal (B1671930) (for quinoxaline synthesis)[4]

Procedure:

-

Quinoxaline Synthesis (Starting Material): Quinoxaline can be synthesized by the reaction of o-phenylenediamine with glyoxal in water.[3][4] The use of a glyoxal-sodium bisulfite adduct can improve the yield.[4]

-

Oxidation: Quinoxaline is oxidized using a strong oxidizing agent, typically potassium permanganate, in an aqueous solution.[3][4] The reaction mixture is heated to facilitate the cleavage of the benzene (B151609) ring fused to the pyrazine ring.[3]

-

Workup: After the reaction is complete, the manganese dioxide byproduct is removed by filtration. The filtrate is then concentrated.[4]

-

Acidification: The concentrated solution is acidified with concentrated hydrochloric acid, leading to the precipitation of the crude this compound along with potassium chloride.[3][4]

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as acetone or water, to yield the final product.[1][3]

Alternative synthetic routes include using sodium chlorate (B79027) as the oxidizing agent in the presence of a copper sulfate (B86663) catalyst.[5]

Single-Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of this compound in an appropriate solvent, such as water or acetone.[1][6]

X-ray Diffraction Data Collection and Structure Refinement

The determination of the single-crystal X-ray structure involves the following steps:[6][7]

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[7]

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Diffraction data are collected by rotating the crystal in a monochromatic X-ray beam (e.g., Mo Kα radiation) and recording the diffraction pattern on a detector.[7] Data is typically collected at a low temperature (e.g., 100-123 K) to minimize thermal vibrations.[2][7]

-

Data Reduction: The raw diffraction intensities are corrected for various experimental factors to obtain the final set of structure factors.[7]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial atomic positions are then refined using full-matrix least-squares procedures to achieve the best fit between the calculated and observed structure factors.[7][8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and single-crystal X-ray analysis of this compound.

Molecular Structure and Hydrogen Bonding

The diagram below depicts the molecular structure of this compound and highlights the key intermolecular hydrogen bonding interactions that lead to the formation of layered structures in the solid state.

References

- 1. This compound | 89-01-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Heterocyclic Chemistry: SYNTHESIS OF this compound [hetchem.blogspot.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN101875641A - A kind of synthetic method of 2,3-pyrazine dicarboxylic acid - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

A Technical Deep Dive into the Crystalline Forms of 2,3-Pyrazinedicarboxylic Acid: Anhydrous vs. Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the anhydrous and dihydrate crystalline forms of 2,3-pyrazinedicarboxylic acid, a molecule of significant interest in coordination chemistry and pharmaceutical sciences. Understanding the distinct structural features of these polymorphs is crucial for applications ranging from crystal engineering to the development of novel active pharmaceutical ingredients (APIs). This document details the crystallographic properties, experimental protocols for their formation, and the underlying structural relationships.

Core Concepts: Solid-State Forms and Their Importance

The ability of a single molecule to exist in multiple crystalline forms, known as polymorphism, has profound implications for the physical and chemical properties of a substance. These properties include solubility, dissolution rate, melting point, stability, and bioavailability, all of which are critical parameters in drug development. This compound presents a classic case of polymorphism, existing in both an anhydrous state and as a dihydrate, where water molecules are incorporated into the crystal lattice.

Comparative Crystallographic Analysis

The anhydrous and dihydrate forms of this compound exhibit distinct crystal packing and hydrogen bonding networks, leading to different unit cell parameters and molecular conformations. A summary of their key crystallographic data is presented below.

Table 1: Crystallographic Data Comparison

| Parameter | This compound (Anhydrous) | This compound Dihydrate |

| Chemical Formula | C₆H₄N₂O₄ | C₆H₄N₂O₄ · 2H₂O |

| Molar Mass | 168.11 g/mol | 204.14 g/mol |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | C2/c |

| a (Å) | 7.969(1) | 5.3470(2) |

| b (Å) | 11.952(2) | 13.0286(4) |

| c (Å) | 14.363(3) | 11.7443(4) |

| β (°) | 101.69(3) | 99.036(1) |

| Volume (ų) | 1340.5(4) | 807.91(5) |

| Z | 8 | 4 |

| Calculated Density (g/cm³) | 1.670 | 1.678 |

| Data Collection Temp. (K) | 293 | 123 |

Data sourced from available crystallographic studies.[1]

Molecular Geometry and Hydrogen Bonding

The conformation of the this compound molecule differs significantly between the two crystalline forms, primarily in the dihedral angles of the carboxylic acid groups relative to the pyrazine (B50134) ring. These conformational differences are driven by the distinct hydrogen bonding networks.

In the anhydrous form , the asymmetric unit contains two independent molecules with different geometries.[1][2] The carboxylic acid groups are twisted out of the plane of the pyrazine ring at varying angles. For one molecule, the dihedral angles are approximately 22.7° and 50.0°, while for the other, they are 9.7° and 79.1°.[1][2] The crystal structure is stabilized by intermolecular hydrogen bonds between the carboxylic acid groups of neighboring molecules, forming layers.[1]

In the dihydrate form , water molecules play a crucial role in mediating the hydrogen bonding network. The carboxylic acid groups are hydrogen-bonded to the water molecules, which in turn connect to other acid molecules. This leads to a more extended and three-dimensional hydrogen-bonded framework.

Experimental Protocols

Synthesis of this compound

A common and well-established method for the synthesis of this compound is the oxidation of quinoxaline (B1680401).[3]

Materials:

-

Quinoxaline

-

Potassium permanganate (B83412) (KMnO₄)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

A solution of quinoxaline in hot water (approximately 90°C) is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

-

A saturated aqueous solution of potassium permanganate is added gradually to the quinoxaline solution. The addition rate is controlled to maintain a gentle boiling of the reaction mixture.

-

After the addition is complete, the mixture is cooled, and the manganese dioxide byproduct is removed by filtration.

-

The filtrate is then acidified with concentrated hydrochloric acid.

-

The crude this compound precipitates out of the solution.

-

The crude product is collected by filtration and can be purified by recrystallization from acetone to yield the final product.[3]

Crystallization of the Dihydrate Form

Single crystals of this compound dihydrate can be obtained by slow evaporation from an aqueous solution.

Materials:

-

Synthesized this compound

-

Deionized water

Procedure:

-

Prepare a saturated or near-saturated solution of this compound in deionized water at room temperature. Gentle heating can be applied to aid dissolution, followed by cooling to room temperature.

-

Filter the solution to remove any insoluble impurities.

-

Transfer the clear solution to a clean crystallization dish or beaker.

-

Cover the container with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent.

-

Place the container in a vibration-free environment at a constant temperature.

-

Colorless, well-formed crystals of the dihydrate will appear over a period of several days to a week.

Formation of the Anhydrous Form

The anhydrous form can be obtained from the dihydrate crystals or by direct crystallization under specific conditions.

Method 1: Dehydration

-

Collect the single crystals of this compound dihydrate obtained from the previous protocol.

-

Carefully dry the crystals at 100°C. This process removes the water of hydration, yielding the anhydrous crystalline form.

Method 2: Direct Crystallization (from a non-aqueous solvent) While less commonly detailed, crystallization from a suitable anhydrous organic solvent in which the acid has moderate solubility can potentially yield the anhydrous form directly. This would typically involve slow evaporation or slow cooling of a saturated solution in a solvent such as acetone.

Logical and Experimental Workflows

The relationship between the two crystalline forms and the general workflow for their characterization can be visualized as follows:

The experimental workflow for the characterization of these crystalline forms using single-crystal X-ray diffraction is a standardized process.

Conclusion

The existence of this compound in both anhydrous and dihydrate crystalline forms highlights the importance of thorough solid-state characterization in chemical and pharmaceutical development. The distinct molecular conformations and hydrogen bonding networks result in different crystal packing and, consequently, different physicochemical properties. The experimental protocols outlined in this guide provide a framework for the synthesis and crystallization of these two forms, enabling further investigation into their unique characteristics and potential applications. For professionals in drug development, control over the polymorphic form is paramount to ensuring product consistency, stability, and efficacy.

References

physical and chemical properties of 2,3-Pyrazinedicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Pyrazinedicarboxylic acid (PDCA), also known as pyrazine-2,3-dicarboxylic acid, is a heterocyclic organic compound with the chemical formula C₆H₄N₂O₄.[1][2] It is a notable molecule in various fields of chemical and pharmaceutical science, primarily recognized as a crucial intermediate in the synthesis of pyrazinamide, a first-line medication for the treatment of tuberculosis.[3] Its structure, featuring a pyrazine (B50134) ring substituted with two adjacent carboxylic acid groups, imparts unique chemical reactivity and makes it a valuable building block in organic synthesis and a versatile ligand in coordination and supramolecular chemistry.[4][5] This guide provides a comprehensive overview of the physical and chemical properties, synthesis protocols, and key applications of this compound.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, application in reactions, and purification processes.

Core Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄N₂O₄ | [1][2][4] |

| Molecular Weight | 168.11 g/mol | [1][2][4] |

| CAS Number | 89-01-0 | [1] |

| Appearance | White to off-white or pale brown crystalline powder/solid | [5][6] |

| Melting Point | 186.5 - 188 °C (with decomposition) | [1][3][4][7] |

| pKa Values | pKa1 = 1.66 (predicted), 2.23; pKa2 = 4.64 | [3][5][8] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and formulation. While quantitative data is not widely available for all common solvents, a combination of experimental and estimated values provides a useful guide.

Quantitative Solubility

| Solvent | Formula | Temperature (°C) | Solubility | Data Type |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Not Specified | 100 mg/mL (594.85 mM) | Experimental[9] |

| Water | H₂O | 25 | ~432.9 g/L | Estimated[9] |

Qualitative Solubility

| Solvent | Solubility Description |

| Water | Soluble[1][3][5][6][7] |

| Methanol | Soluble[3][6][9] |

| Acetone (B3395972) | Soluble[3][6][9] |

| Ethyl Acetate | Soluble[3][6][9] |

| Ethanol | Slightly Soluble[3][6][9] |

| Diethyl Ether | Slightly Soluble[3][6][9] |

| Chloroform | Slightly Soluble[3][6][9] |

| Benzene | Slightly Soluble[3][6][9] |

| Petroleum Ether | Slightly Soluble[6][9] |

Synthesis and Experimental Protocols

The most common and well-documented synthesis of this compound involves the oxidation of quinoxaline (B1680401).[10][11] An alternative, more environmentally conscious method has also been developed.

Protocol 1: Synthesis via Quinoxaline Oxidation with Potassium Permanganate (B83412)

This is a robust, two-step synthesis adapted from Organic Syntheses.[10][12]

Step A: Synthesis of Quinoxaline

-

Dissolve 135 g (1.25 moles) of o-phenylenediamine (B120857) in 2 L of water and heat the solution to 70°C.[12]

-

In a separate flask, dissolve 344 g (1.29 moles) of glyoxal-sodium bisulfite in 1.5 L of hot water (approx. 80°C).[12]

-

While stirring, add the glyoxal-sodium bisulfite solution to the o-phenylenediamine solution. Let the mixture stand for 15 minutes.[12]

-

Cool the mixture to room temperature and add 500 g of sodium carbonate monohydrate. The quinoxaline will separate as an oil or a crystalline solid.[12]

-

Extract the mixture with three 300-mL portions of ether.[12]

-

Dry the combined ether extracts over anhydrous magnesium sulfate (B86663), filter, and concentrate the solution on a steam bath.[12]

-

Distill the remaining liquid under reduced pressure. Collect the fraction boiling at 108–112°C/12 mm to obtain pure quinoxaline. The expected yield is 85–90%.[12]

Step B: Oxidation of Quinoxaline to this compound

-

In a 12-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 4 L of hot water (approx. 90°C) and 145 g (1.12 moles) of quinoxaline.[10][12]

-

With vigorous stirring, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate through a dropping funnel. The rate of addition should be controlled to maintain a gentle boil.[10][12]

-

After the addition is complete (approx. 1.5 hours), cool the reaction mixture and filter it through a large Büchner funnel to remove the manganese dioxide.[10]

-

Wash the manganese dioxide cake with hot water. Combine the filtrate and washings.[12]

-

Concentrate the total filtrate under reduced pressure to a volume of approximately 3 L.[10]

-

Cautiously add 550 mL of 36% hydrochloric acid to the solution while stirring. Be aware of vigorous carbon dioxide evolution.[10]

-

Continue evaporation under reduced pressure until a moist cake of solid potassium chloride and the product remains.[10]

-

Purify the crude product by recrystallization from acetone or water.[4][11] The expected yield is 75–77%.[11][12]

Caption: Workflow for the synthesis of this compound.

Protocol 2: Alternative Synthesis with Sodium Chlorate (B79027)

An alternative method avoids the use of potassium permanganate, reducing manganese waste.

-

In a three-necked flask, add 20 mL of water, 2.4 mL of concentrated sulfuric acid, and 7.5 g of copper(II) sulfate pentahydrate.[13]

-

Heat and stir the mixture to 40-50°C, then add 3.9 g (0.03 mol) of quinoxaline.[13]

-

Continue heating to 80-90°C and add 11.2-16 g of sodium chlorate in 5 batches.[13]

-

After the reaction, the crude product is isolated by adjusting the pH. The crude product is dissolved in a sodium hydroxide (B78521) solution.

-

The solution is filtered, and the filtrate is acidified with concentrated hydrochloric acid to a pH of 1 to precipitate the product.[13]

-

The solid is collected by filtration to yield this compound.[13]

Protocol 3: Qualitative Solubility Determination

This protocol provides a straightforward method for assessing the solubility of this compound in various solvents.[9]

-

Add approximately 10-20 mg of this compound to a small test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

Classify the solubility as:

-

Soluble: No undissolved solid is visible.

-

Slightly Soluble: A small amount of undissolved solid remains.

-

Insoluble: The majority of the solid remains undissolved.

-

Caption: Experimental workflow for qualitative solubility determination.

Applications and Reactivity

This compound serves as a versatile platform for creating more complex molecules and materials.

-

Pharmaceutical Intermediate: Its most significant role is as a precursor to Pyrazinamide, a potent anti-tuberculosis drug. The dicarboxylic acid can be converted to its anhydride (B1165640) or ester, which then reacts with ammonia (B1221849) to form the desired amide.[3][5]

-

Coordination Chemistry: The nitrogen atoms in the pyrazine ring and the oxygen atoms of the carboxylate groups make PDCA an excellent multi-dentate ligand. It readily forms complexes with various transition metals, leading to the creation of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties.[4][5]

-

Antibacterial and Antifungal Activity: The compound itself has demonstrated antibacterial and antifungal properties.[1][4][14] It shows activity against strains like Bacillus subtilis.[1]

-

Organic Synthesis: The carboxyl groups can undergo typical reactions such as esterification and amidation, allowing for the synthesis of a variety of derivatives.[5][15][16]

Caption: Key application areas of this compound.

Spectral Data

Spectroscopic analysis is fundamental for the characterization of this compound.

-

¹H and ¹³C NMR: The proton and carbon nuclear magnetic resonance spectra are used to confirm the molecular structure. The chemical shifts have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental values.[14]

-

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy (FTIR and FT-Raman) provides detailed information about the functional groups and the overall molecular structure.[2][14][17] These spectra have been extensively studied and analyzed with the aid of Density Functional Theory (DFT) calculations.[14]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[2]

-

UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule.[2]

This comprehensive guide serves as a foundational resource for professionals engaged in research and development involving this compound, offering key data and methodologies to support their work.

References

- 1. This compound | 89-01-0 | FP01041 [biosynth.com]

- 2. This compound | C6H4N2O4 | CID 66628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | 89-01-0 [chemicalbook.com]

- 5. zhishangchem.com [zhishangchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chemwhat.com [chemwhat.com]

- 8. Pyrazine-2,3-Dicarboxylic Acid: Properties, Uses, Safety, Supplier & Price in China [chemheterocycles.com]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Heterocyclic Chemistry: SYNTHESIS OF this compound [hetchem.blogspot.com]

- 12. benchchem.com [benchchem.com]

- 13. CN101875641A - A kind of synthetic method of 2,3-pyrazine dicarboxylic acid - Google Patents [patents.google.com]

- 14. Quantum chemical computations, vibrational spectroscopic analysis and antimicrobial studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Page loading... [wap.guidechem.com]

- 16. Pyrazine-2,3-dicarboxylic Acid | Properties, Uses, Safety Data, Synthesis & Suppliers in China [pipzine-chem.com]

- 17. researchgate.net [researchgate.net]

In-Depth Technical Guide: Thermal Properties of 2,3-Pyrazinedicarboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the melting point and thermal decomposition of 2,3-Pyrazinedicarboxylic acid. It includes a summary of reported melting point data, detailed experimental protocols for its determination, and visualizations of the analytical workflow and decomposition process.

Physicochemical Properties: Melting Point and Decomposition

This compound (CAS No: 89-01-0) is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical and coordination chemistry compounds[1][2]. A key thermal characteristic of this solid is that it undergoes decomposition upon melting. The reported melting point varies across different sources, which is common for compounds that decompose, as the exact temperature can be influenced by the heating rate and experimental conditions.

The following table summarizes the melting point data for this compound from various chemical suppliers and literature sources. The notation "(dec.)" indicates that the substance decomposes at or near its melting point.

| Reported Melting Point (°C) | Observation |

| 188 | Decomposition (lit.)[1][2][3][4] |

| 228 | Not specified[5] |

| 186.5 | Not specified[6] |

| 183–185 | Decomposition[7] |

The variance in reported temperatures underscores the importance of a standardized and carefully controlled experimental protocol when determining the melting point of this compound. The most frequently cited value is approximately 188 °C with decomposition.

Experimental Protocol for Melting Point Determination with Decomposition

The accurate determination of the melting point for a compound that decomposes requires a precise and consistent methodology. The capillary method is the standard technique recognized by pharmacopeias[8].

-

Sample: Finely powdered, dry this compound.

-

Apparatus:

-

Grinding: Ensure the this compound sample is a fine, homogenous powder. If starting with crystals, gently grind them using a mortar and pestle[8]. This ensures efficient and uniform heat transfer.

-

Loading the Capillary Tube:

-

Initial Fast Run (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C per minute to establish a rough range[8]. A fresh sample must be used for the subsequent accurate measurement.

-

Accurate Determination:

-

Place the loaded capillary tube into the heating block of the apparatus.

-

Heat at a medium rate until the temperature is about 15-20 °C below the expected melting point[11].

-

Decrease the heating rate to 1-2 °C per minute to ensure the temperature of the sample and the thermometer are in equilibrium[11].

-

-

Observation and Recording:

-

Melting Range Start: Record the temperature at which the first drop of liquid is observed[11]. The sample may first appear to glisten or shrink (sinter) just before melting begins[11].

-

Melting Range End: Record the temperature at which the entire sample has turned into a transparent liquid[11].

-

Decomposition: Carefully observe and note any changes in appearance, such as darkening of the sample, bubbling (evolution of gas), or sublimation. These are indicators of decomposition[8][10]. For this compound, darkening is a common observation[7]. The decomposition temperature is often reported with a "d" (e.g., 188 °C d)[10].

-

For compounds sensitive to air, decomposition can be a result of oxidation. This can be minimized by using a capillary tube that has been sealed under a vacuum or an inert atmosphere. The result would be reported as "mp 188-189 °C (sealed capillary)"[12].

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the conceptual process of thermal decomposition.

Caption: Workflow for determining melting point with decomposition.

Caption: Thermal decomposition process of this compound.

Thermal Stability and Further Analysis

The decomposition of this compound upon heating is a critical factor in its application, particularly in the formation of metal-organic frameworks (MOFs) or complexes where thermal stability is paramount[13][14]. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide more detailed quantitative information about the decomposition process, including the temperature ranges of mass loss and the associated energy changes[13]. Thermal studies on metal complexes of this compound have shown that they often decompose to form metal oxides upon heating[13][14]. The decomposition process typically involves the release of water molecules followed by the breakdown of the organic ligand, releasing products like carbon monoxide and carbon dioxide[13].

References

- 1. This compound | 89-01-0 [chemicalbook.com]

- 2. zhishangchem.com [zhishangchem.com]

- 3. This compound 97 89-01-0 [sigmaaldrich.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound | 89-01-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | 89-01-0 | FP01041 [biosynth.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. thinksrs.com [thinksrs.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.tamu.edu [chem.tamu.edu]

- 13. researchgate.net [researchgate.net]

- 14. chempap.org [chempap.org]

An In-depth Technical Guide to the Thermal Stability of 2,3-Pyrazinedicarboxylic Acid and Its Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 2,3-pyrazinedicarboxylic acid and its various salts. Understanding the thermal properties of these compounds is critical for their application in pharmaceuticals, materials science, and as precursors in coordination chemistry. This document summarizes key quantitative thermal analysis data, outlines detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and presents visual diagrams of the analytical workflow and general decomposition pathways. The information is curated from peer-reviewed literature to support research and development activities.

Introduction

This compound is a heterocyclic dicarboxylic acid that serves as a versatile building block in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Its ability to form a variety of salts and coordination complexes makes it a subject of significant interest. The thermal stability of the parent acid and its derivatives is a fundamental characteristic that dictates their suitability for various applications, including drug formulation, synthesis of metal-organic frameworks (MOFs), and as thermal stabilizers for polymers.[1]